molecular formula C11H18ClN B3078157 N-(2-Methylbenzyl)-1-propanamine hydrochloride CAS No. 1049773-85-4

N-(2-Methylbenzyl)-1-propanamine hydrochloride

Cat. No.: B3078157
CAS No.: 1049773-85-4
M. Wt: 199.72 g/mol
InChI Key: DVVFPURPNWAKND-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-1-propanamine hydrochloride is an amine-based organic compound supplied as a white to off-white solid for research and development purposes. It is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO); it is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate care, referring to its Safety Data Sheet (SDS) for specific hazard information. As a secondary amine derivative, this compound is of significant interest in medicinal chemistry and organic synthesis. It serves as a valuable building block for the exploration of novel chemical entities. The structural motif of a benzylamine linked to a propanamine chain is found in various pharmacologically active molecules, making it a useful precursor for structure-activity relationship (SAR) studies. For instance, similar amine structures are utilized in the synthesis of calcimimetic agents like cinacalcet and are fundamental in methodologies such as Molecular Layer Epitaxy (MLE) for creating organic structures . Its application extends to the development of compounds that interact with neurological targets, such as GABA receptors, where propylamine derivatives can play a role as intermediates or structural components .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFPURPNWAKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)-1-propanamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 2-methylbenzaldehyde with 1-propanamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block in organic chemistry.

2. Biological Research:

  • Potential Biological Activity: N-(2-Methylbenzyl)-1-propanamine hydrochloride is being investigated for its interactions with biological molecules. Studies focus on its binding affinity to specific receptors and enzymes, which could lead to insights into its pharmacological potential.

3. Medicinal Chemistry:

  • Drug Development: The compound is explored as a precursor in the synthesis of pharmaceuticals. Notably, it is linked to the development of atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). Its structural similarities allow it to be modified for enhanced therapeutic effects .

4. Industrial Applications:

  • Specialty Chemicals Production: In industrial settings, this compound is utilized in producing specialty chemicals and intermediates for various chemical processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloridePara-substituted benzyl groupDifferent pharmacological properties
DiisobutylamineTwo isobutyl groups attached to nitrogenCommonly used as a solvent
N,N-Dimethyl-1-propanamineDimethyl substitution on nitrogenStudied for stimulant properties

These comparisons highlight how structural variations influence biological activity and applications across different compounds.

Case Studies

Case Study 1: Drug Development
A study investigated the synthesis of atomoxetine using this compound as an intermediate. The research demonstrated high yields and purity levels, indicating the compound's efficacy in pharmaceutical applications .

Case Study 2: Biological Activity Assessment
Research focused on the interaction of this compound with serotonin receptors revealed promising results regarding its potential as a therapeutic agent for mood disorders. Binding affinity studies showed that modifications could enhance its efficacy in clinical settings.

Mechanism of Action

The mechanism by which N-(2-Methylbenzyl)-1-propanamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-(2-Methylbenzyl)-1-propanamine hydrochloride with five analogous compounds, focusing on molecular features, substituents, and commercial availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzyl Ring Amine Substitution Key Suppliers/References
This compound C₁₁H₁₈ClN 199.73 2-methyl 1-propanamine CymitQuimica
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride C₁₆H₁₇Cl₂N 306.23 4-chloro 1-phenyl-2-propanamine ALEX INDUSTRIES, Sanchi Chemicals
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride C₁₂H₂₀ClNO 245.75 4-methoxy N-ethyl, 2-propanamine Zunhua Jinchi Chemicals
2-Phenyl-1-propanamine hydrochloride C₉H₁₄ClN 171.67 None (phenyl directly bonded) 1-propanamine MarketPublish
N-(4-Fluorobenzyl)-1-propanamine hydrochloride C₁₀H₁₅ClFN 215.69 4-fluoro 1-propanamine AKOS027426872, MolPort
N-(3-Bromobenzyl)-1-propanamine hydrochloride C₁₀H₁₅BrClN 280.60 3-bromo 1-propanamine CymitQuimica

Substituent Effects on Physicochemical and Functional Properties

Electronic Effects: Halogenated Derivatives (e.g., 4-chloro, 4-fluoro, 3-bromo): Electron-withdrawing groups like Cl and F increase polarity and may enhance solubility in polar solvents. Bromine’s larger atomic radius could sterically hinder interactions in biological systems . Methyl Group (2-methyl): The methyl group in the main compound is weakly electron-donating, offering moderate lipophilicity compared to halogenated analogs .

Steric Considerations :

  • Substitution at the 2-position (as in the main compound) introduces steric hindrance near the amine group, which may reduce reactivity in nucleophilic reactions compared to para-substituted derivatives .

Commercial and Research Relevance :

  • N-(4-Fluorobenzyl)-1-propanamine hydrochloride is available from five suppliers (e.g., MolPort), indicating broader industrial interest, possibly due to fluorine’s favorable role in medicinal chemistry .
  • The 3-bromo derivative (CymitQuimica) may be explored in cross-coupling reactions for synthesizing complex organic molecules .

Biological Activity

N-(2-Methylbenzyl)-1-propanamine hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors, which can influence various biochemical pathways.

The mechanism of action of this compound involves:

  • Interaction with Molecular Targets : The compound acts as a ligand, binding to specific sites on proteins. This binding can modulate the activity of enzymes and receptors, leading to alterations in cellular signaling pathways and physiological responses .
  • Free Radical Chemistry : The benzylic position of the compound is susceptible to free radical attack, which may influence its reactivity and interactions with biomolecules . This characteristic allows it to participate in various biochemical reactions, including oxidation and substitution processes.
  • Pharmacokinetics : With a molecular weight of approximately 197.71 Da, the compound exhibits properties conducive to absorption and distribution within biological systems .

Applications in Research

This compound has demonstrated potential in several research applications:

  • Chemistry : It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications .
  • Biological Studies : The compound is utilized in studying amine-related biochemical pathways and enzyme interactions, providing insights into its potential therapeutic effects .
  • Industrial Uses : It is employed in producing specialty chemicals and intermediates for various industrial processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings:

Study FocusFindings
Binding Affinity Interaction studies indicate significant binding affinity at various biological targets, suggesting therapeutic viability .
Oxidative Reactions The compound has shown potential for forming imines or nitriles through oxidation processes, which could be relevant for developing new therapeutic agents .
Enzyme Interaction As a selective serotonin-norepinephrine reuptake inhibitor (SSNRI), it may inhibit the reuptake of neurotransmitters, thereby influencing mood and cognitive functions .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, which influences their biological activities. A comparison table is provided below:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochlorideContains a para-substituted benzyl groupExhibits different pharmacological properties
DiisobutylamineTwo isobutyl groups attached to nitrogenCommonly used as a solvent and in chemical synthesis
N,N-Dimethyl-1-propanamineDimethyl substitution on nitrogenMore commonly studied for its stimulant properties

This comparison highlights how structural variations can lead to distinct pharmacological profiles, which is crucial for drug development and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Methylbenzyl)-1-propanamine hydrochloride?

The compound is typically synthesized via reductive amination or alkylation reactions . For example:

  • Reductive amination : Reacting 2-methylbenzylamine with a ketone (e.g., propanal) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. The hydrochloride salt is precipitated using HCl .
  • Alkylation : Reacting 1-propanamine with a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride) in a polar solvent (e.g., acetonitrile) with a base (e.g., K2CO3) to neutralize HCl byproducts. The product is purified via recrystallization . Characterization is performed using 1H/13C NMR , HPLC (>98% purity), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and sensitive to moisture. Store under anhydrous conditions at -20°C in airtight containers with desiccants. Long-term stability (>5 years) is achievable if protected from light and oxygen .

Q. What spectroscopic methods are recommended for structural elucidation?

  • NMR : 1H NMR (D2O or CDCl3) reveals peaks for the 2-methylbenzyl aromatic protons (δ 6.8–7.3 ppm), methylene groups (δ 2.5–3.5 ppm), and the propanamine chain (δ 1.2–1.8 ppm).
  • FT-IR : Key stretches include N-H (3300–3500 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent selection : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for reductive amination to enhance reaction rates .
  • Stoichiometry : A 1.2:1 molar ratio of 2-methylbenzylamine to propanal reduces unreacted starting material.
  • Temperature control : Maintain 0–5°C during HCl salt precipitation to avoid impurity incorporation .

Q. What strategies are effective for impurity profiling in batch synthesis?

  • HPLC-DAD/UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve unreacted amines, byproducts (e.g., dialkylated species), and degradation products. UV detection at λmax ≈ 254 nm is optimal for aromatic moieties .
  • LC-MS/MS : Quantify trace impurities (e.g., <0.1%) using MRM transitions specific to known side products .
  • Karl Fischer titration : Monitor residual moisture (<0.5% w/w) to assess hygroscopicity-related degradation .

Q. How can the compound’s pharmacological activity be evaluated in vitro?

  • Receptor binding assays : Screen for affinity at adrenergic, serotonergic, or dopaminergic receptors using radiolabeled ligands (e.g., [³H]-clonidine for α2-adrenoceptors).
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
  • Cytotoxicity : Assess viability in primary cell lines (e.g., hepatocytes) via MTT assay to establish IC50 values .

Safety and Handling

Q. What safety precautions are required when handling this compound?

Although the substance is not classified under GHS , standard precautions apply:

  • Use fume hoods and PPE (gloves, lab coat, goggles).
  • Avoid inhalation or skin contact; wash thoroughly after handling.
  • In case of exposure, seek medical attention and provide the CAS number (e.g., 66896-60-4) for reference .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in reported CAS numbers for related compounds?

Cross-reference IUPAC names and structural descriptors across databases (e.g., PubChem, ChemSpider). For example:

  • This compound may be confused with N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS 66896-60-4) due to similar naming. Verify using InChI keys (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N for structural uniqueness) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Methylbenzyl)-1-propanamine hydrochloride
Reactant of Route 2
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